![molecular formula C20H22N2O4S B13950517 3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950517.png)
3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)benzoic acid is a complex organic compound with a unique structure that includes a tert-butylphenoxy group, an acetylcarbamothioyl group, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-tert-butylphenol with acetyl chloride to form 4-tert-butylphenoxyacetyl chloride. This intermediate is then reacted with thiourea to form the acetylcarbamothioyl derivative. Finally, this derivative is coupled with 3-aminobenzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) for electrophilic substitution or sodium hydroxide (NaOH) for nucleophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors or signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-({[(4-sec-Butylphenoxy)acetyl]amino}benzoic acid): Similar structure but with a sec-butyl group instead of a tert-butyl group.
3-({[(4-tert-Butylphenoxy)acetyl]amino}benzoic acid): Lacks the carbamothioyl group, making it structurally simpler.
Uniqueness
3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)benzoic acid is unique due to the presence of both the tert-butylphenoxy and carbamothioyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C20H22N2O4S |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
3-[[2-(4-tert-butylphenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C20H22N2O4S/c1-20(2,3)14-7-9-16(10-8-14)26-12-17(23)22-19(27)21-15-6-4-5-13(11-15)18(24)25/h4-11H,12H2,1-3H3,(H,24,25)(H2,21,22,23,27) |
Clave InChI |
KRGFJIXGZPLVLU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[6-(4-chloro-phenylamino)-pyridin-2-yl]-1H-pyrazol-3-yl}-methanol](/img/structure/B13950439.png)
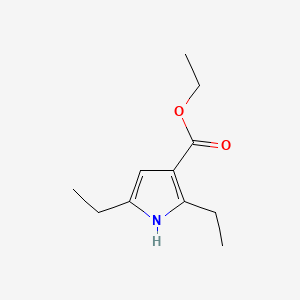

![Imidazo[1,5,4-cd]benzimidazole](/img/structure/B13950458.png)
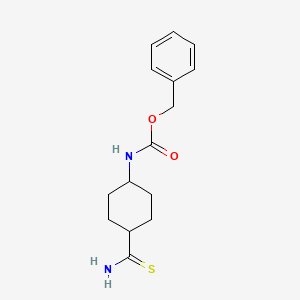

![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}propan-1-one](/img/structure/B13950473.png)
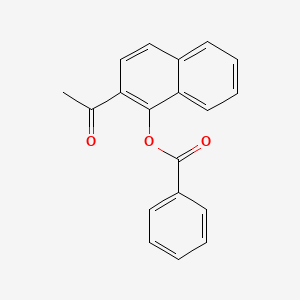
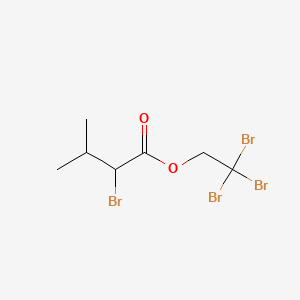
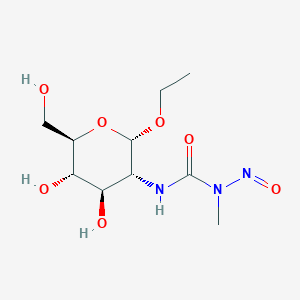
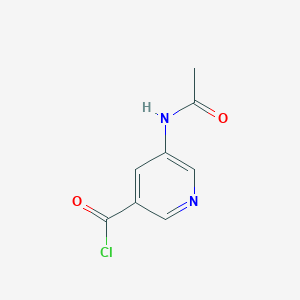
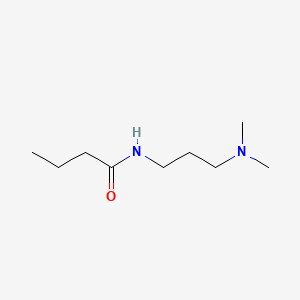
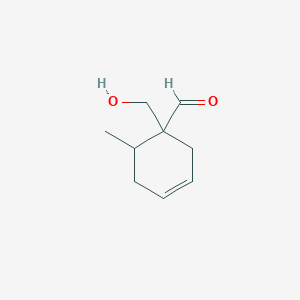
![(2R)-2-[amino(naphthalen-2-yl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13950514.png)
